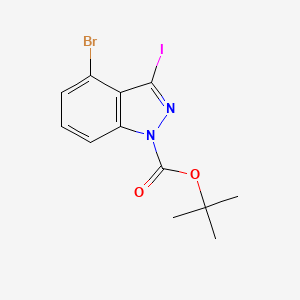

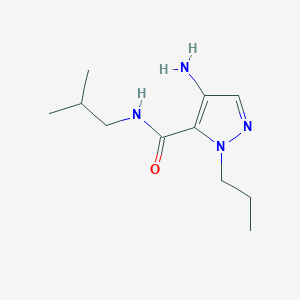

Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl substituted compounds is well-documented in the provided papers. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is described, which involves a selective Sandmeyer reaction and provides a versatile method for the preparation of these compounds . Similarly, the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate through substitution reactions is reported, highlighting the importance of tert-butyl substitution in the synthesis of indazole derivatives .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds is characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the molecular structure of 4-tert-butylpyrazoles has been determined using X-ray, NMR, and calorimetric studies, which provide insights into the buttressing effect of the tert-butyl substituent . The crystal structure of tert-butyl substituted indazole and indoline derivatives has been confirmed by X-ray diffraction and supported by DFT calculations, demonstrating the accuracy of the optimized molecular structures .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted compounds is explored through their interactions with other reagents. For instance, halogen-containing heteroaromatic carbenes undergo transformations upon heating in organic solvents, forming zwitterionic compounds . The interaction of tert-butyl substituted compounds with various reagents can lead to the formation of new chemical entities with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are investigated using DFT analyses, which reveal the molecular electrostatic potential and frontier molecular orbitals. These studies provide valuable information about the physicochemical characteristics of the compounds, which can be correlated with their biological activities or material properties .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate plays a crucial role in the synthesis of indazole derivatives. Ye et al. (2021) demonstrated its significance as an intermediate in the synthesis of 1H-indazole derivatives. The compound was synthesized through substitution reactions, and its structure was analyzed using various techniques like FTIR, NMR, MS, and X-ray diffraction. The study highlighted the compound's stability and molecular structure through density functional theory (DFT) calculations (Ye et al., 2021).

Antimicrobial Activity

Research by Ghoneim and Mohamed (2013) explored the antimicrobial properties of derivatives synthesized from Tert-butyl carbazate, which is structurally related to Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate. Their study involved synthesizing a range of compounds and testing their biological activity, which could imply potential applications of Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate in developing antimicrobial agents (Ghoneim & Mohamed, 2013).

Catalysis and Reaction Studies

In another study, Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate could have implications in catalysis and reaction mechanism studies. Dell'Erba et al. (1992) investigated the behavior of Arylazo tert-butyl sulfides with ketone enolates, providing insights into reaction pathways and mechanisms that could be relevant for compounds like Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate (Dell'Erba et al., 1992).

Potential Imaging Agent Synthesis

The compound's relevance extends to the field of imaging agent synthesis. He et al. (1994) synthesized a radioligand for the diazepam insensitive benzodiazepine receptor using a compound structurally related to Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate. This suggests potential applications of Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate in the development of imaging agents (He et al., 1994).

Mécanisme D'action

Target of Action

Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate is a complex organic compound . . Indazole derivatives, which this compound is a part of, are known to have a wide range of medicinal applications . They are often used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The bromo and iodo substituents on the indazole ring could potentially enhance the compound’s reactivity, allowing it to interact with its targets more effectively.

Biochemical Pathways

Indazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in cell proliferation, apoptosis, and microbial metabolism .

Pharmacokinetics

The compound’s molecular weight of 42305 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Indazole derivatives are known to have a wide range of effects, including anti-cancer, anti-microbial, and anti-inflammatory activities .

Action Environment

For instance, the compound should be stored in a dark place at room temperature to maintain its stability.

Propriétés

IUPAC Name |

tert-butyl 4-bromo-3-iodoindazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-8-6-4-5-7(13)9(8)10(14)15-16/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOCWZWTKLGNIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)Br)C(=N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-Methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B3013664.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3013669.png)

![1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3013671.png)

![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)

![4-O-ethyl 2-O-(2-methoxyethyl) 5-[[2-(4-formylbenzoyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3013681.png)

![N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B3013682.png)

![2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3013684.png)